N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
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Description
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H19ClN4O5S and its molecular weight is 438.88. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
Copper-Catalyzed N-Arylation : N,N'-Bis(pyridin-2-ylmethyl)oxalamide has been utilized as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and amides with aryl iodides, showing excellent chemoselectivity and functional group tolerance. This method enables the formation of a diverse array of N-arylation products under room temperature conditions, indicating its potential utility in synthesizing compounds related to N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide (Bhunia, De, & Ma, 2022).
Safer Sulfamides Synthesis : A more convenient and safer method for preparing sulfamides using N-substituted oxazolidin-2-one derivatives has been reported. This methodology serves as a safer alternative to using hazardous reagents, expanding the scope of synthesizing nonsymmetrical sulfamides and potentially related structures (Borghese et al., 2006).
Medicinal Chemistry Applications
Thromboxane Receptor Antagonism : Enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylpropyl)octanoic acid, synthesized using a method involving alkylation of acyloxazolidinone, showed potent activity as thromboxane receptor antagonists and thromboxane synthase inhibitors. This suggests potential applications in developing new therapeutic agents (Bhagwat et al., 1993).
MAO-B Inhibitors : Studies on the transformation of heterocyclic monoamine oxidase-B inactivators into irreversible inhibitors by N-methylation indicate the relevance of oxazolidinone structures in designing inhibitors of monoamine oxidase-B, an enzyme target for treating neurological disorders (Ding & Silverman, 1993).
Agricultural Chemistry Applications
- Herbicidal Activity : Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has demonstrated excellent herbicidal activity at low application rates, suggesting the utility of related sulfonamide structures in developing new herbicides (Moran, 2003).
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O5S/c19-14-3-5-15(6-4-14)29(26,27)23-8-9-28-16(23)12-22-18(25)17(24)21-11-13-2-1-7-20-10-13/h1-7,10,16H,8-9,11-12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSGCIAYCIGVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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